molecular formula C15H16O4 B13381880 1,3-Bis(4-hydroxyphenoxy)propane CAS No. 10439-48-2

1,3-Bis(4-hydroxyphenoxy)propane

Cat. No.: B13381880
CAS No.: 10439-48-2
M. Wt: 260.28 g/mol
InChI Key: SNJSHWRPKHKKRQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-hydroxyphenoxy)propane is an organic compound with the molecular formula C15H16O4 It is characterized by the presence of two hydroxyphenoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-hydroxyphenoxy)propane can be synthesized through the reaction of 4-hydroxyphenol with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the phenol displace the bromine atoms on the propane molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-hydroxyphenoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-hydroxyphenoxy)propane involves its ability to undergo various chemical transformations due to the presence of reactive hydroxyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Biological Activity

1,3-Bis(4-hydroxyphenoxy)propane (BHPP) is an organic compound notable for its potential biological activities, particularly due to its antioxidant properties. This compound belongs to the bisphenol family and is characterized by its unique chemical structure, which includes two 4-hydroxyphenoxy groups attached to a propane backbone. This article will delve into the biological activity of BHPP, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18O4
  • Molecular Weight : Approximately 286.34 g/mol
  • Structural Representation : The compound features two phenolic hydroxyl groups, which are crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • BHPP exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress in biological systems. This activity is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thus stabilizing them .
  • Cell Signaling Pathways :
    • Research indicates that BHPP may influence various cell signaling pathways. It has been shown to modulate pathways involved in inflammation and cell survival, suggesting potential therapeutic applications in conditions characterized by oxidative stress .
  • Comparative Analysis with Other Compounds :
    • A comparative analysis with structurally similar compounds reveals distinctive features of BHPP that contribute to its unique biological activities. For instance:
Compound NameMolecular FormulaUnique Features
2,2-Bis(4-hydroxy-3-methylphenyl)propaneC17H20O2Contains methyl groups affecting hydrophobicity
1,3-Bis(4-carboxyphenoxy)propaneC17H16O6Features carboxylic acid groups enhancing water solubility
Bisphenol AC15H16O2Lacks hydroxyl groups on both ends; studied for endocrine disruption

Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of BHPP using various in vitro assays. The results demonstrated that BHPP significantly reduced lipid peroxidation in cell membranes, indicating its potential as a protective agent against oxidative damage .

Study 2: Cytotoxicity and Cell Viability

In a cytotoxicity assay conducted on human cancer cell lines, BHPP exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .

Study 3: Interaction with Biological Systems

Research focused on the interaction of BHPP with cellular components revealed that it can modulate the expression of genes involved in antioxidant defense mechanisms. This modulation suggests that BHPP may play a role in enhancing cellular resilience against oxidative stress .

Applications

The biological activities of this compound position it as a promising candidate for various applications:

  • Pharmaceuticals : Potential use as an antioxidant supplement or therapeutic agent for diseases related to oxidative stress.
  • Materials Science : Its chemical properties make it suitable for developing materials with enhanced stability and resistance to degradation.
  • Cosmetics : Due to its skin-protective properties, BHPP could be incorporated into cosmetic formulations aimed at reducing oxidative damage.

Properties

CAS No.

10439-48-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-[3-(4-hydroxyphenoxy)propoxy]phenol

InChI

InChI=1S/C15H16O4/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9,16-17H,1,10-11H2

InChI Key

SNJSHWRPKHKKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCOC2=CC=C(C=C2)O

Origin of Product

United States

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